(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral tetrahydroisoquinoline (TIQ) derivative with a methyl substituent at the 1-position and a hydrochloride salt form. This compound is structurally related to neurotransmitters and bioactive alkaloids, making it relevant in neuropharmacological research. Its stereochemistry (S-configuration) is critical for enantioselective interactions, such as binding to dopaminergic receptors or enzymatic targets . The hydrochloride salt enhances solubility in polar solvents, facilitating pharmacological applications.
Properties
IUPAC Name |
(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEGVJOLMOPMHU-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64982-62-3 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1), (1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64982-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline.
Reduction: Isoquinoline is reduced to 1,2,3,4-tetrahydroisoquinoline using hydrogenation methods.
Methylation: The tetrahydroisoquinoline is then methylated at the nitrogen atom using methyl iodide or other methylating agents.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to its fully saturated form under hydrogenation conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides and acyl halides are commonly used reagents for substitution reactions.
Major Products:
Oxidation: N-oxides of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline.
Reduction: Fully saturated tetrahydroisoquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in neurotransmitter pathways.
Medicine: It is investigated for its potential use in the treatment of neurological disorders, such as Parkinson’s disease.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets:
Neurotransmitter Pathways: It is believed to modulate neurotransmitter levels in the brain, particularly dopamine and serotonin.
Receptor Binding: The compound may bind to specific receptors in the central nervous system, influencing neuronal activity and providing neuroprotective effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences among (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and related TIQ derivatives:
Pharmacological and Toxicological Comparisons
Neurotoxicity :
- The racemic (±)-1-Methyl-TIQ hydrochloride is identified as a dopaminergic neurotoxin, mirroring MPTP’s mechanism but with structural distinctions (TIQ vs. tetrahydropyridine core) . The (S)-enantiomer’s specific neurotoxic profile remains less studied but may differ due to stereoselective metabolism .
- MPTP’s toxicity arises from conversion to MPP⁺, which inhibits mitochondrial Complex I. TIQ derivatives like (±)-1-Methyl-TIQ may share analogous pathways but require further validation .
- Receptor Interactions: 1-Phenyl-TIQ derivatives exhibit affinity for opioid receptors due to the phenyl moiety, whereas methyl-substituted TIQs may target dopamine transporters or monoamine oxidases .
- Physicochemical Properties: Solubility: Hydrochloride salts (e.g., 7-Methoxy-TIQ HCl) generally exhibit higher aqueous solubility than non-ionic forms (e.g., 1-Phenyl-TIQ) . Melting Points: (S)-1-Methyl-TIQ hydrochloride derivatives show decomposition above 250°C, similar to carboxylated analogues (e.g., 261°C for methyl carboxylate derivatives) .
Biological Activity
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, commonly referred to as (S)-1MeTIQ, is a compound belonging to the tetrahydroisoquinoline (THIQ) family. This compound has garnered attention due to its diverse biological activities, particularly in neuroprotection and potential therapeutic applications in neurodegenerative diseases.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a significant class of alkaloids known for their structural diversity and biological activities. They exhibit a range of pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. The unique chemical structure of THIQs allows for various modifications that can enhance their biological efficacy.
Neuroprotective Effects
1MeTIQ has been extensively studied for its neuroprotective properties. Research indicates that it exerts protective effects against several neurotoxins associated with Parkinson's disease:
- Mechanism of Action : 1MeTIQ does not directly bind to dopamine receptors but may function as an antioxidant by inducing anti-oxidative enzymes. This mechanism helps mitigate oxidative stress caused by neurotoxins such as 1-methyl-4-phenylpyridinium ion (MPP+) and rotenone .
-
Case Studies :
- In cultured rat mesencephalic neurons, 1MeTIQ demonstrated significant protection against neurotoxic insults from MPP+, 6-hydroxydopamine, and rotenone. The compound was particularly effective in tyrosine hydroxylase-positive neurons .
- It has also been shown to inhibit calcium influx and reduce parkinsonian-like symptoms induced by MPTP in animal models .
Antioxidant Activity
The antioxidant capacity of 1MeTIQ is crucial for its neuroprotective effects. Studies have shown that it scavenges free radicals and enhances the activity of endogenous antioxidant systems. This property makes it a candidate for further investigation in the context of oxidative stress-related disorders.
Anti-addictive and Antidepressant Properties
1MeTIQ has been reported to possess anti-addictive effects, potentially modulating the dopamine system involved in addiction pathways. Additionally, it exhibits antidepressant-like effects in various animal models by restoring altered monoamine levels .
Structure-Activity Relationship (SAR)
The biological activity of THIQs is closely related to their chemical structure. Modifications at specific positions on the THIQ scaffold can lead to enhanced activity or selectivity for certain biological targets:
| Modification | Effect |
|---|---|
| Methylation at N-1 | Enhances neuroprotective effects |
| Hydroxyl groups | Increase antioxidant activity |
| Alkyl substitutions | Modulate receptor interactions |
Clinical Implications
Given its diverse biological activities, (S)-1MeTIQ is being explored as a potential therapeutic agent for conditions like Parkinson's disease and Alzheimer's disease:
- Alzheimer's Disease : Recent reviews highlight the potential of THIQ derivatives in treating Alzheimer's due to their neuroprotective and anti-inflammatory properties .
- Therapeutic Development : The ongoing research into THIQ analogs suggests that they could serve as scaffolds for developing new drugs targeting various neurological conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for obtaining high-purity (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or chiral resolution techniques. For example, enantiopure synthesis may use chiral auxiliaries or catalysts to favor the (S)-configuration. Post-synthesis, enantiomeric purity should be validated via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry. X-ray crystallography can confirm absolute stereochemistry, as demonstrated in spiroheterocyclic tetrahydroisoquinoline studies .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing methyl groups at position 1).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 215.0713 for CHNO·HCl) .
- HPLC-PDA : For assessing purity (>95%) and detecting degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store at +5°C in airtight, light-protected containers. Stability studies recommend monitoring via accelerated degradation tests (40°C/75% RH for 6 months) and periodic HPLC analysis to detect hydrolytic or oxidative byproducts, such as 1,2,3,4-tetrahydroisoquinoline-4,6-diol derivatives .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : Preliminary studies suggest activity as a β-adrenergic receptor modulator or cardiotonic agent. In vitro assays (e.g., cAMP modulation in cardiomyocytes) and molecular docking simulations can identify binding affinities. Structural analogs with 3,4,5-trimethoxybenzyl groups show enhanced receptor interactions, indicating potential SAR exploration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities (e.g., degradation products) or stereochemical variability. Solutions include:
- Batch Reproducibility Testing : Compare multiple synthesis lots via LC-MS and bioassays.
- Chiral Purity Reassessment : Use circular dichroism (CD) spectroscopy to confirm enantiomeric integrity .
- In Silico Modeling : Cross-validate activity with docking studies against crystal structures of target receptors .
Q. What strategies optimize the compound’s bioavailability for in vivo neuropharmacological studies?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide groups at the hydroxyl position to enhance lipophilicity.
- Nanocarrier Systems : Encapsulate in liposomes or PEGylated nanoparticles to improve CNS penetration.
- Pharmacokinetic Profiling : Conduct ADME studies in rodent models, monitoring plasma half-life via LC-MS/MS .
Q. How can advanced spectroscopic methods clarify structural ambiguities in derivatives?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve proton-proton correlations in crowded spectral regions (e.g., methyl and aromatic protons).
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks, critical for understanding stability .
- DFT Calculations : Compare computed vs. experimental IR/Raman spectra to validate tautomeric forms .
Q. What experimental approaches validate the compound’s role as a degradation product in pharmaceutical formulations?
- Methodological Answer :
- Forced Degradation Studies : Expose the parent drug (e.g., cardiotonic APIs) to heat, light, or pH extremes, then isolate degradation products via preparative HPLC.
- Stability-Indicating Methods : Develop UPLC methods with MS detection to track the emergence of (S)-1-Methyl-THIQ-HCl in aged formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
